molecular formula C18H18N4O4S B2971251 1-methyl-2-oxo-N-(4-sulfamoylphenethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899744-93-5

1-methyl-2-oxo-N-(4-sulfamoylphenethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2971251
CAS RN: 899744-93-5
M. Wt: 386.43
InChI Key: BIKWOEGNRONRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-oxo-N-(4-sulfamoylphenethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Potential

1-methyl-2-oxo-N-(4-sulfamoylphenethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide and its derivatives have shown significant potential in scientific research, particularly in the development of antibacterial and antimicrobial agents. Studies have highlighted the synthesis and evaluation of various naphthyridine derivatives for their effectiveness against microbial infections. For instance, research on pyridonecarboxylic acids, a related compound class, demonstrated their efficacy as antibacterial agents against various pathogens, indicating a promising avenue for the development of new antibacterial drugs (Egawa et al., 1984). Additionally, naphthyridine derivatives have been synthesized and assessed for their cytotoxic activity against cancer cells, revealing potent cytotoxicity and suggesting potential applications in cancer therapy (Deady et al., 2005).

Enzyme Inhibition and Pharmacological Effects

The structural and pharmacological diversity of naphthyridine derivatives extends to their role in enzyme inhibition and modulation of various biological pathways. For example, axially chiral naphthyridine-6-carboxamide derivatives have been investigated for their orally active tachykinin NK(1) receptor antagonist properties, demonstrating significant effects on bladder functions and suggesting therapeutic potential for bladder dysfunction disorders (Natsugari et al., 1999). This highlights the versatility of naphthyridine derivatives in targeting specific receptors and modulating physiological responses.

Chemical Synthesis and Methodological Advances

The chemical synthesis of naphthyridine derivatives has also been a focus of research, with studies aimed at improving synthesis methods and exploring the chemical behavior of these compounds. For instance, advancements in the one-step synthesis of naphthyridine derivatives and their methylation have provided valuable insights into the chemical properties of these compounds and opened new pathways for their functionalization and application in various fields (Hamada et al., 1971).

properties

IUPAC Name

1-methyl-2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-22-16-13(3-2-9-20-16)11-15(18(22)24)17(23)21-10-8-12-4-6-14(7-5-12)27(19,25)26/h2-7,9,11H,8,10H2,1H3,(H,21,23)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKWOEGNRONRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-oxo-N-(4-sulfamoylphenethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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